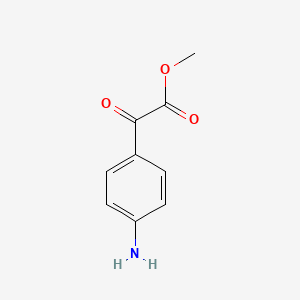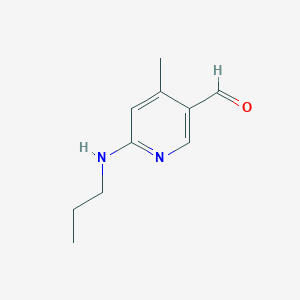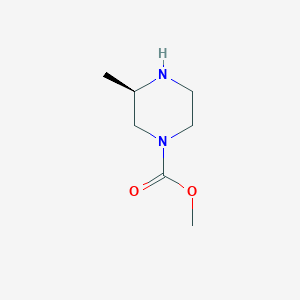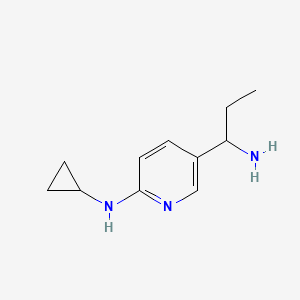
5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine: is an organic compound that features a pyridine ring substituted with an aminopropyl group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-amine, which is commercially available.
Aminopropylation: The pyridine-2-amine undergoes a reaction with 1-bromopropane in the presence of a base such as potassium carbonate to introduce the aminopropyl group.
Cyclopropylation: The intermediate product is then reacted with cyclopropyl bromide under basic conditions to introduce the cyclopropyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminopropyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted aminopropyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique properties.
Biology:
Biochemical Probes: The compound can be used as a probe to study biological processes involving pyridine derivatives.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting neurological disorders.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-Aminopropyl-3-methylimidazolium chloride
- 1-Aminopropyl-3-methylimidazolium tetrafluoroborate
- 1-Aminopropyl-3-methylimidazolium bromide
Comparison:
- Structural Differences: While these similar compounds contain the aminopropyl group, they differ in the nature of the heterocyclic ring and the presence of different anions.
- Unique Properties: 5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine is unique due to the presence of both the cyclopropyl and pyridine rings, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
5-(1-aminopropyl)-N-cyclopropylpyridin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-2-10(12)8-3-6-11(13-7-8)14-9-4-5-9/h3,6-7,9-10H,2,4-5,12H2,1H3,(H,13,14) |
InChI Key |
XFUSVOXSZWLDBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1)NC2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


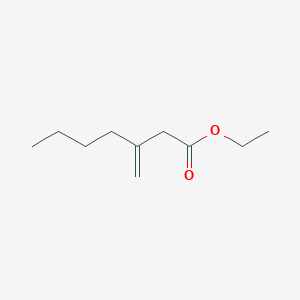
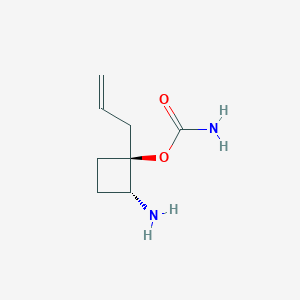
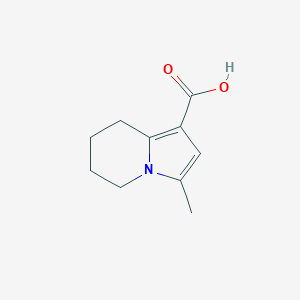
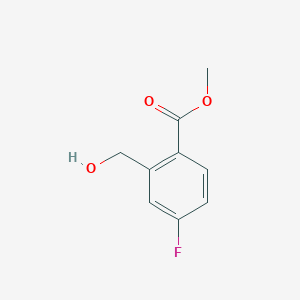
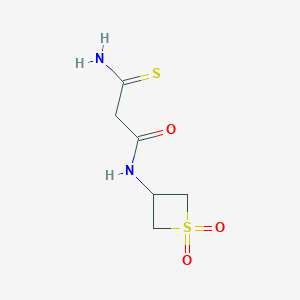
![1-Allyl-3-((5'-oxo-2',5'-dihydro-1'H-spiro[fluorene-9,6'-[1,2,4]triazin]-3'-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B13023808.png)
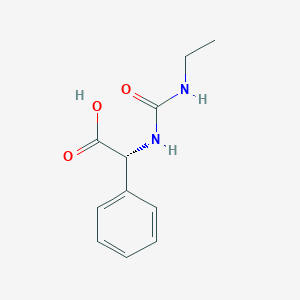
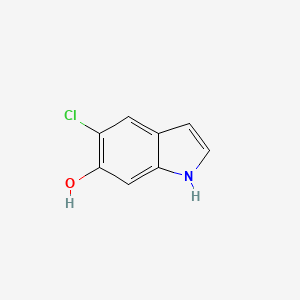
![Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13023832.png)
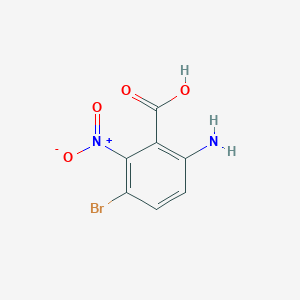
![Ethyl 1-oxo-2-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13023834.png)
